1-(2-Oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
1-(2-Oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O3S and its molecular weight is 357.85. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
A study explored the synthesis and evaluation of a series of pyrrolidine-2,5-dione derivatives, including structures similar to the specified compound, for their potential as anticonvulsant agents. These compounds showed promising results in standard seizure models, indicating their potential for treating epilepsy and related disorders. The research highlighted specific derivatives with significant protective indices and explored their mechanisms of action, including sodium and L-type calcium channel blocking (Rybka et al., 2017).
Anticancer Activity
Another study focused on the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. This research synthesized a range of compounds through condensation reactions and tested them against various cancer cell lines, discovering several derivatives with significant anticancer potential (Kumar et al., 2013).
Chemical Synthesis and Characterization
Further research has been conducted on the synthesis of novel compounds derived from pyrrolidine-2,5-dione and its analogs. These studies not only provide insights into the chemical properties and reactivity of these compounds but also explore their potential applications in medicinal chemistry, including their roles as building blocks for more complex molecular entities (Cal et al., 2012).
Biological Activity
Investigations into the biological activity of derivatives similar to the specified compound have demonstrated their potential in various applications. For instance, certain derivatives have shown promising results as antagonists for specific receptors, indicating potential therapeutic applications in treating disorders related to these receptors (Watanabe et al., 1992).
Mechanism of Action
Target of action
The compound “1-(2-Oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride” contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of action
Compounds with similar structures have been shown to interact with various targets, leading to changes in cellular function .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Piperazine derivatives often interact with multiple receptors, affecting various biochemical pathways .
Pharmacokinetics
The presence of the piperazine ring may influence these properties .
properties
IUPAC Name |
1-[2-oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S.ClH/c19-13-1-2-14(20)18(13)10-15(21)17-6-4-16(5-7-17)9-12-3-8-22-11-12;/h3,8,11H,1-2,4-7,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVASBDXRGAFMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.